molecular formula C13H26S B11061675 1-(Prop-2-en-1-ylsulfanyl)decane

1-(Prop-2-en-1-ylsulfanyl)decane

Cat. No.: B11061675
M. Wt: 214.41 g/mol
InChI Key: QIEFEBYHWGTBMH-UHFFFAOYSA-N
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Description

3-(Decylsulfanyl)-1-propene is an organic compound characterized by the presence of a decylsulfanyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfanyl)-1-propene typically involves the reaction of 1-bromo-3-propene with decanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol group. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoalkene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Decylsulfanyl)-1-propene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfanyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the propene moiety can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Decylpropane.

    Substitution: Various substituted propene derivatives.

Scientific Research Applications

3-(Decylsulfanyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of sulfur-containing compounds and their biological activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Decylsulfanyl)-1-propene depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets through its reactive double bond and sulfur atom. For example, in oxidation reactions, the sulfur atom can form sulfoxides or sulfones, which may exhibit different chemical and biological properties compared to the parent compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Decyloxy)-1-propene: Similar structure but with an oxygen atom instead of sulfur.

    3-(Decylamino)-1-propene: Contains an amino group instead of sulfur.

    3-(Decylthio)-1-propene: Similar sulfur-containing compound with a different alkyl chain length.

Uniqueness

3-(Decylsulfanyl)-1-propene is unique due to the presence of the decylsulfanyl group, which imparts distinct chemical and physical properties. The sulfur atom can participate in various reactions, making the compound versatile for different applications. Additionally, the long decyl chain provides hydrophobic characteristics, which can influence the compound’s solubility and interactions with other molecules.

Properties

Molecular Formula

C13H26S

Molecular Weight

214.41 g/mol

IUPAC Name

1-prop-2-enylsulfanyldecane

InChI

InChI=1S/C13H26S/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3

InChI Key

QIEFEBYHWGTBMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCC=C

Origin of Product

United States

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